molecular formula C14H11N3O4S B252999 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide

Cat. No. B252999
M. Wt: 317.32 g/mol
InChI Key: HDGDSXNJKJMZOA-UHFFFAOYSA-N
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Description

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide, also known as DMNB-F, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the benzothiazole family and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is not fully understood. However, it is believed that N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide interacts with specific targets in cells, leading to changes in their fluorescence properties. N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide has been shown to bind to amyloid fibrils and zinc ions, leading to changes in their fluorescence properties.
Biochemical and Physiological Effects:
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide has been shown to have minimal toxicity in vitro and in vivo. However, further studies are needed to determine its long-term effects on human health. N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide has been shown to have a low affinity for binding to proteins and DNA.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is its high sensitivity and selectivity for the detection of amyloid fibrils and zinc ions. N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is also relatively easy to synthesize and has a high yield. However, one of the limitations of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is its relatively short fluorescence lifetime, which can limit its use in some applications.

Future Directions

There are several future directions for the study of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide. One potential direction is the development of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide derivatives with improved fluorescence properties, such as longer fluorescence lifetimes or increased selectivity for specific targets. Another potential direction is the use of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide for the detection of other biomolecules, such as proteins or nucleic acids. Finally, the use of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide in vivo for the detection of amyloid fibrils or zinc ions in animal models could provide valuable insights into the pathogenesis of neurodegenerative diseases.

Synthesis Methods

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide can be synthesized using a variety of methods, including the reaction of 4,6-dimethyl-2-aminobenzothiazole with 5-nitrofuran-2-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). Another method involves the reaction of 4,6-dimethyl-2-aminobenzothiazole with 5-nitrofuran-2-carboxylic acid chloride in the presence of a base such as triethylamine.

Scientific Research Applications

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide is in the field of fluorescence microscopy. N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide has been used as a fluorescent probe for the detection of amyloid fibrils, which are associated with various neurodegenerative diseases such as Alzheimer's and Parkinson's disease. N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide has also been used as a fluorescent probe for the detection of zinc ions in biological systems.

properties

Product Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide

Molecular Formula

C14H11N3O4S

Molecular Weight

317.32 g/mol

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C14H11N3O4S/c1-7-5-8(2)12-10(6-7)22-14(15-12)16-13(18)9-3-4-11(21-9)17(19)20/h3-6H,1-2H3,(H,15,16,18)

InChI Key

HDGDSXNJKJMZOA-UHFFFAOYSA-N

SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(O3)[N+](=O)[O-])C

solubility

0.2 [ug/mL]

Origin of Product

United States

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